N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(m-tolyloxy)acetamide
Description
This compound features a [1,2,4]triazolo[4,3-b]pyridazine core substituted at position 3 with a phenyl group and at position 6 with an ethoxyethyl chain terminating in a 2-(m-tolyloxy)acetamide moiety. The m-tolyloxy group (3-methylphenoxy) introduces meta-substitution, influencing electronic and steric properties. Such modifications are critical for target binding and pharmacokinetics .
Properties
IUPAC Name |
2-(3-methylphenoxy)-N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3/c1-16-6-5-9-18(14-16)30-15-20(28)23-12-13-29-21-11-10-19-24-25-22(27(19)26-21)17-7-3-2-4-8-17/h2-11,14H,12-13,15H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIXGDPRWNBCIRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NCCOC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(m-tolyloxy)acetamide is a complex organic compound belonging to the class of triazolopyridazine derivatives. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The unique structural features of this compound suggest various mechanisms of action and therapeutic applications.
Chemical Structure
The compound can be represented by the following chemical structure:
Biological Activity Overview
The biological activity of this compound is primarily evaluated through its interactions with various biological targets. The presence of the triazole and pyridazine rings is crucial for its pharmacological properties.
Key Activities
- Antimicrobial Activity :
- Anticancer Potential :
- Anti-inflammatory Effects :
The mechanism of action for this compound involves:
- Enzyme Inhibition : The triazole moiety can interact with enzymes or receptors, inhibiting their activity and leading to therapeutic effects.
- Cell Signaling Modulation : The compound may alter cellular signaling pathways that are crucial for disease progression.
Case Studies and Research Findings
Several studies have investigated the biological activities of triazole derivatives similar to this compound:
Notable Findings
- In a study evaluating the anti-tubercular activity of various compounds, several derivatives showed significant inhibition against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM .
- Another study highlighted the antibacterial potency of quinolone-triazole hybrids against resistant strains of bacteria .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Compound 891117-12-7 (CAS)
- Structure : 2-(4-ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide
- Key Differences :
- Substituent at triazolopyridazine: 3-methyl vs. 3-phenyl in the target compound.
- Acetamide side chain: 4-ethoxyphenyl (para-substituted) vs. m-tolyloxy (meta-substituted).
AZD5153 (Bradbury et al., 2016)
- Structure: (3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one
- Key Differences: Triazolopyridazine substituents: Methoxy group at position 3 and piperidylphenoxy side chain. Molecular weight: ~550 g/mol (higher than the target compound due to the piperazine ring).
- Impact: The piperidylphenoxy group enhances binding to bromodomains, highlighting the role of bulky substituents in epigenetic target engagement .
C1632 (Maybridge)
- Structure : N-methyl-N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide
- Key Differences :
- Acetamide linkage: Direct N-methylation vs. ethoxyethyl spacer in the target compound.
- Substituent: 3-methyl-triazolopyridazine vs. 3-phenyl.
- Impact : The ethoxyethyl spacer in the target compound may improve conformational flexibility, aiding in receptor interactions .
Pharmacological and Physicochemical Properties
- Meta vs. Para Substitution : The m-tolyloxy group in the target compound may reduce steric hindrance compared to para-substituted analogs, enhancing binding to planar active sites .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
